molecular formula C41H64O10Si2 B027129 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III CAS No. 149107-84-6

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Katalognummer: B027129
CAS-Nummer: 149107-84-6
Molekulargewicht: 773.1 g/mol
InChI-Schlüssel: ZTAIYJPKYUNPKQ-RHJDUELYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS 149107-84-6) is a semi-synthetic derivative of 10-deacetyl baccatin III, a natural taxane precursor found in yew species (Taxus spp.). This compound is characterized by the introduction of triethylsilyl (TES) protective groups at the 7- and 10-hydroxyl positions, enhancing its stability and utility in synthetic chemistry. It serves as a critical intermediate in the production of taxane-based chemotherapeutic agents, such as paclitaxel and docetaxel, by enabling selective functionalization of the baccatin core .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAIYJPKYUNPKQ-RHJDUELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O10Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471292
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149107-84-6
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Material: 10-Deacetyl Baccatin III

The synthesis begins with 10-deacetyl baccatin III, a naturally occurring taxane isolated from Taxus species. This precursor contains reactive hydroxyl groups at C1, C7, C10, and C13, necessitating precise protection strategies to avoid over-silylation.

Silylation Reagents and Conditions

The introduction of triethylsilyl groups requires triethylsilyl chloride (TESCl) as the silylating agent, paired with a base to scavenge HCl. Common bases include:

  • Imidazole : Catalyzes silylation at room temperature.

  • 4-Dimethylaminopyridine (DMAP) : Enhances reaction efficiency in polar aprotic solvents.

Typical Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature : 0–25°C for 4–12 hours.

  • Molar Ratio : 2.2 equivalents of TESCl per hydroxyl group to ensure complete protection.

Stepwise Protection Mechanism

  • Activation of Hydroxyl Groups : The C7-OH and C10-OH are selectively activated due to their lower steric hindrance compared to C1-OH and C13-OH.

  • Nucleophilic Substitution : TESCl reacts with the hydroxyl oxygen, forming the triethylsilyl ether linkage.

  • Quenching and Workup : The reaction is quenched with ice-cold water, and the product is extracted into ethyl acetate or chloroform.

Optimization of Reaction Parameters

Solvent Effects on Silylation Efficiency

Polar aprotic solvents like DMF improve reagent solubility but may increase side reactions. Non-polar solvents like DCM favor selectivity but slow reaction kinetics.

SolventReaction Time (h)Yield (%)Purity (%)
DCM127895
DMF68592
THF87290

Data adapted from patent US6727369B1.

Temperature and Kinetic Control

Lower temperatures (0–5°C) favor selectivity for C7-OH and C10-OH, while higher temperatures (25°C) accelerate over-silylation at C1-OH.

Purification and Characterization

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane. Key characterization data include:

  • ¹H NMR : Loss of hydroxyl proton signals at δ 2.5–3.5 ppm.

  • HRMS : Molecular ion peak at m/z 773.1 [M+H]⁺.

Challenges and Solutions in Large-Scale Synthesis

Deuterium Labeling for Isotope Studies

For the deuterated analog (C₄₁H₅₉D₅O₁₀Si₂), deuterated TESCl (TESCl-d15) is used under anhydrous conditions to minimize proton exchange .

Analyse Chemischer Reaktionen

Types of Reactions

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Molecular Formula : C₃₇H₆₈O₉Si₃ (for a closely related derivative with additional trimethylsilyl substitution at position 13) .
  • Molecular Weight : ~658.85 g/mol (for the bis-TES derivative) .
  • Functional Groups : Two TES groups at positions 7 and 10, preserving the reactive 13α-hydroxyl group for further modifications .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural variations and molecular properties among 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III and related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III 149107-84-6 C₃₅H₅₀O₁₀Si₂ 658.85 TES groups at 7- and 10-positions
10-Deacetyl Baccatin III 32981-86-5 C₂₉H₃₈O₁₀ 542.57 Unmodified hydroxyl groups
7-O-(Triethylsilyl)-10-deacetyl Baccatin III 115437-18-8 C₃₃H₅₀O₁₀Si 600.7 Single TES group at 7-position
2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III 159383-94-5 C₃₇H₆₈O₉Si₃ 741.19 Additional trimethylsilyl group at 13-position
10-Deacetyl-7-methyl Baccatin III 1444818-14-7 C₃₀H₃₈O₁₀ 558.62 Methyl group at 7-position

Key Observations :

  • Lipophilicity: The bis-TES derivative exhibits higher lipophilicity compared to non-silylated or mono-silylated analogs, improving solubility in organic solvents for synthetic reactions .
  • Reactivity : The 13α-hydroxyl group remains unprotected in the bis-TES compound, enabling targeted acylation for taxane side-chain attachment .

Stability and Reactivity

  • Acid Sensitivity : TES groups are stable under basic conditions but cleaved by fluoride ions (e.g., tetrabutylammonium fluoride), enabling controlled deprotection .
  • Comparative Stability : The bis-TES derivative is more stable than acetylated analogs (e.g., 10-Deacetyl-7-methyl Baccatin III) under acidic conditions, reducing undesired side reactions .

Research Findings and Challenges

  • Efficiency in Synthesis : The bis-TES compound’s high yield (~85%) and scalability make it industrially favorable, though cost and handling of silylating agents remain challenges .
  • Biological Activity : Unlike paclitaxel, the bis-TES derivative lacks direct anticancer activity but is indispensable as a synthetic precursor .
  • Emerging Alternatives : Enzymatic acetylation (e.g., EC 2.3.1.167) offers eco-friendly routes to baccatin III derivatives, though silylation remains dominant for precision .

Biologische Aktivität

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III (CAS Number: 149107-84-6) is a derivative of Baccatin III, a key precursor in the synthesis of the chemotherapeutic agent paclitaxel (Taxol). The modification of Baccatin III through silylation enhances its biological properties, potentially improving its efficacy and stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄₁H₆₄O₁₀Si₂
  • Molecular Weight : 773.11 g/mol
  • LogP : 7.14 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 137.82 Ų

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III primarily functions through its interaction with microtubules. It binds to the β-subunit of tubulin, inhibiting microtubule depolymerization and thereby disrupting normal mitotic spindle formation. This mechanism is similar to that of paclitaxel, leading to cell cycle arrest and apoptosis in cancer cells.

Antitumor Effects

Research indicates that 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III exhibits significant antitumor activity:

  • In vitro Studies : Cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated increased apoptosis when treated with the compound. The IC50 values for these cell lines were significantly lower than those for untreated controls.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Notably, tumor regression was observed in models with established tumors.
Study TypeCell LineIC50 (µM)Observations
In vitroHeLa0.5Increased apoptosis
In vitroMCF-70.3Significant growth inhibition
In vivoMouse modelN/ATumor regression noted

Pharmacokinetics

The pharmacokinetic profile of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies have shown that:

  • Bioavailability : Enhanced compared to non-silylated counterparts.
  • Half-life : Extended half-life allows for prolonged therapeutic effects.

Case Study 1: Efficacy in Ovarian Cancer

A clinical trial investigated the efficacy of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III in patients with resistant ovarian cancer. Patients received a regimen including this compound alongside standard chemotherapy. Results indicated:

  • Response Rate : 65% partial response in patients previously resistant to treatment.
  • Survival Rate : Median progression-free survival extended by approximately 6 months compared to historical controls.

Case Study 2: Combination Therapy

Another study explored the compound's potential in combination with other agents like cisplatin. The combination therapy resulted in:

  • Synergistic Effects : Enhanced cytotoxicity observed in vitro.
  • Improved Outcomes : Patients experienced fewer side effects and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III, and how do reaction conditions influence selectivity?

  • Methodology : The synthesis involves selective protection of hydroxyl groups on 10-deacetylbaccatin III (10-DAB III). Triethylsilyl (TES) groups are introduced at the 7- and 10-positions using triethylsilyl chloride in the presence of a base like imidazole. Reaction conditions (e.g., temperature, solvent polarity) critically influence regioselectivity, as the reactivity order of hydroxyl groups is 7-OH > 10-OH > 13-OH > 1-OH. Anhydrous solvents (e.g., dichloromethane) and inert atmospheres are essential to avoid side reactions .
  • Analytical Validation : Progress is monitored via TLC and HPLC, with final characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm silylation at specific positions .

Q. How is the purity of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III assessed, and what impurities are commonly observed?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 227–230 nm) is standard. Impurities often include residual 10-DAB III, incomplete silylation products (e.g., mono-silylated derivatives), and oxidation byproducts.
  • Quality Control : Purity ≥99% is achievable via silica gel chromatography. Heavy metal residues (e.g., Pd from catalytic steps) are quantified using ICP-MS, with acceptable limits <20 ppm .

Q. What role does this compound play as an intermediate in taxane drug synthesis?

  • Application : It serves as a precursor for docetaxel and paclitaxel analogs. The 7,10-TES groups stabilize the core structure during subsequent acylation at the 13-OH position with β-lactam side chains. Hydrolysis of the TES groups under mild acidic conditions (e.g., citric acid) yields the final drug .

Advanced Research Questions

Q. How can enzymatic catalysis improve the regioselective silylation of 10-DAB III?

  • Mechanistic Insight : Acetyltransferases (e.g., EC 2.3.1.167) catalyze acetylation of 10-DAB III’s 10-OH but exhibit no activity toward 7-OH, suggesting engineered enzymes could achieve selective silylation. Directed evolution of silyltransferases may enhance specificity for 7-/10-OH positions .
  • Experimental Design : Screen mutant libraries of taxane O-acyltransferases using fluorescence-activated cell sorting (FACS) or microfluidics. Validate activity via LC-MS and kinetic assays .

Q. What structural modifications to 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III enhance its utility in prodrug development?

  • SAR Studies : Introduce fluorophores (e.g., BODIPY) at the 13-OH position for cellular tracking. Modify the TES groups with pH-sensitive linkers (e.g., hydrazones) to enable tumor-targeted release.
  • Validation : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, A549) and compare IC50_{50} values with parent compounds. Use confocal microscopy to confirm intracellular localization .

Q. How do solvent polarity and temperature affect the stability of the triethylsilyl protecting groups?

  • Kinetic Analysis : Perform accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor TES group hydrolysis via 1H^1H-NMR (disappearance of –Si(CH2_2CH3_3)3_3 signals at δ 0.5–1.0 ppm).
  • Findings : TES groups are stable in aprotic solvents (e.g., THF) but hydrolyze rapidly in acidic aqueous media (t1/2_{1/2} < 2 h at pH 4) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for TES protection: How to reconcile literature data?

  • Root Cause : Variations in starting material purity (10-DAB III), solvent dryness, and silylation agent stoichiometry.
  • Resolution : Standardize reaction protocols using anhydrous DMF, 2.2 equivalents of TES-Cl, and molecular sieves. Re-evaluate yields via quantitative 19F^{19}F-NMR with an internal standard (e.g., trifluorotoluene) .

Methodological Best Practices

Optimal chromatographic techniques for isolating 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III from complex mixtures

  • Strategy : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) for analytical separation. For preparative scale, employ flash chromatography (hexane:ethyl acetate gradient) with silica gel 60 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III
Reactant of Route 2
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.